1,1-Dimethoxytetradecane

Übersicht

Beschreibung

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s physical appearance (color, state of matter under standard conditions) and any notable chemical or physical properties .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis

This involves identifying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications : 1,4‐Dimethoxybenzene derivatives, which include similar structural elements to 1,1-Dimethoxytetradecane, are used as materials for catholytes in non‐aqueous redox flow batteries. They exhibit high open‐circuit potentials and excellent electrochemical reversibility. Innovations in the chemical stability of these materials have been achieved by incorporating bicyclic substitutions and ether chains into the dialkoxybenzenes (Zhang et al., 2017).

NMR Spectroscopy : α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are used as chiral NMR shift reagents. These reagents, which relate to the structural family of 1,1-Dimethoxytetradecane, allow for the determination of ratios of enantiomeric alcohols and amines under standard conditions (von dem Bussche-Hünnefeld et al., 1992).

Sensing and Detection : A molecularly imprinted (MIP) sensor coupled with a microextraction strategy has been developed for the selective and sensitive detection of dimethoate in real samples, showcasing the potential of related dimethoxy compounds in analytical chemistry (Capoferri et al., 2017).

Gene Expression Regulation : Chemical inducers of dimerization, which could potentially include dimethoxy compounds, have been used to regulate gene expression. This approach offers tight regulation and modularity, with potential clinical applications in gene therapy (Pollock & Clackson, 2002).

Environmental and Toxicological Studies : The effects of dimethoate, an organophosphate insecticide, on non-target aquatic organisms have been studied, providing insights into the environmental and toxicological impacts of related dimethoxy compounds (Narra, 2017).

Energy Storage in Redox Flow Batteries : A study on 1,4-dimethoxybenzene derivatives, related to 1,1-Dimethoxytetradecane, focused on their use in nonaqueous redox flow batteries, highlighting their long-term stability and high intrinsic capacity (Huang et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

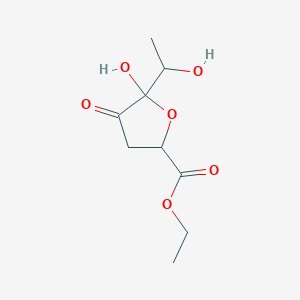

IUPAC Name |

1,1-dimethoxytetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUNLLQHXAHFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

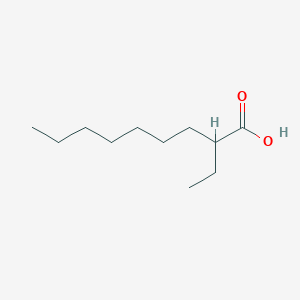

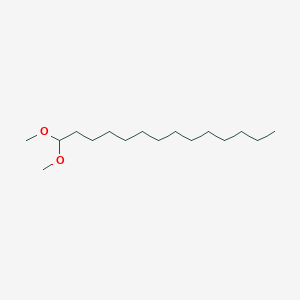

CCCCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethoxytetradecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)